An In-depth Technical Guide to 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
An In-depth Technical Guide to 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates essential information, including its chemical identity, proposed synthetic routes, and potential applications based on the activities of related structural motifs. While specific experimental data for this compound is not extensively available in public literature, this guide offers valuable insights by drawing parallels with well-characterized benzothiophene and pyridine-3-carbonitrile derivatives.
Introduction and Chemical Identity
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile, also known as 2-(1-benzothiophen-2-yl)nicotinonitrile, is a unique molecular scaffold that integrates the pharmacologically significant benzothiophene and pyridine-3-carbonitrile moieties. The strategic fusion of these two heterocyclic systems suggests a potential for diverse biological activities and applications in materials science.
Table 1: Compound Identification
| Parameter | Value | Source |
| CAS Number | 1365271-71-1 | ChemSrc |
| Molecular Formula | C₁₄H₈N₂S | Axon Medchem |
| Molecular Weight | 236.29 g/mol | Axon Medchem |
| Canonical SMILES | C1=CC=C2C(=C1)SC=C2C3=NC=CC=C3C#N | PubChem |
| InChI Key | InChI=1S/C14H8N2S/c15-10-9-5-4-8-16-14(9)12-7-11-6-2-1-3-7-13(11)17-12/h1-8H | PubChem |
Proposed Synthetic Strategies and Methodologies
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This approach is highly suitable for coupling a benzothiophene-derived boronic acid or ester with a functionalized pyridine ring.
Workflow 1: Suzuki-Miyaura Cross-Coupling
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Rationale: The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The base is essential for the activation of the boronic acid species. The solvent system is selected to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature, typically between 80-120 °C.
Step-by-Step Protocol (Proposed):
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-halopyridine-3-carbonitrile (1.0 eq), 1-benzothiophene-2-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent (e.g., dioxane/water mixture).
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile.
Gewald Reaction and Subsequent Aromatization Approach
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[3][4][5] A modified approach could potentially be employed to construct the benzothiophene ring system, which would then be coupled to the pyridine moiety. A more direct, albeit theoretical, pathway could involve a variation of the Gewald reaction to form a thienopyridine intermediate.
Given the structure of the target molecule, a more plausible approach would be the synthesis of the two heterocyclic systems separately, followed by their coupling, as outlined in the Suzuki-Miyaura section.
Physicochemical Properties and Characterization (Predicted)
While experimental spectroscopic data for 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is not available, predictions can be made based on the analysis of its constituent functional groups and related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons of the benzothiophene and pyridine rings are expected in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the electronic effects of the nitrile group and the linkage of the two rings. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) is anticipated to have a characteristic chemical shift around δ 115-120 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two heterocyclic rings. |
Potential Applications in Drug Discovery and Materials Science
The structural components of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile suggest a range of potential applications, primarily driven by the well-documented biological activities of benzothiophene and pyridine derivatives.
Medicinal Chemistry and Pharmacological Potential
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Anticancer Activity: Both benzothiophene and pyridine-3-carbonitrile scaffolds are present in numerous compounds with demonstrated anticancer properties.[6][7] For instance, certain benzothiophene derivatives have been shown to inhibit tubulin polymerization, a key mechanism for several anticancer drugs.[6] Pyridine-3-carbonitrile derivatives have also been investigated as inhibitors of various kinases involved in cancer cell proliferation.[8]
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Antimicrobial and Anti-inflammatory Properties: Benzothiophene derivatives have been reported to possess a broad spectrum of antimicrobial and anti-inflammatory activities.[9] Similarly, various substituted pyridines have been explored for their potential as antimicrobial agents.
Signaling Pathway Visualization (Hypothetical)
Caption: Hypothetical mechanism of anticancer action.
Materials Science
The conjugated π-system of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile suggests potential applications in materials science, particularly in the development of organic electronics. Thiophene-based materials are known for their semiconducting properties and are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the electron-withdrawing nitrile group and the pyridine ring could modulate the electronic properties of the molecule, making it a candidate for investigation as an organic semiconductor or a component in fluorescent materials.
Safety and Handling
As with any chemical compound, 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.
Conclusion and Future Directions
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile represents a promising, yet underexplored, chemical entity. The convergence of the benzothiophene and pyridine-3-carbonitrile motifs within its structure suggests a high potential for diverse applications in both medicinal chemistry and materials science. Future research should focus on the development of a robust and scalable synthetic protocol, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the full potential of this intriguing heterocyclic compound.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 99(1), 94-100.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a novel antitumour agent with selective activity against human breast cancer cell lines. British Journal of Cancer, 86(8), 1348-1354.
- Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aroyl-3-aminobenzo[b]thiophenes as a new class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 57(11), 4746-4759.
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American Chemical Society. (n.d.). PubChem. Retrieved from [Link]
- Axon Medchem. (n.d.). Product Page for 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile.
- El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147-7156.
- Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and biological evaluation of novel benzothiophene-based derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4349-4360.
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ChemSrc. (n.d.). 2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile. Retrieved from [Link]
- Puterová, Z., Svocák, M., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Shaabani, A., Ghadari, R., Ghasemi, S., & Lee, D. G. (2009). A novel and an efficient catalyst for the Gewald reaction: Synthesis of 2-aminothiophenes in the presence of silica-supported boric acid.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Bandgar, B. P., & Patil, S. A. (2007). Suzuki cross-coupling reaction: a novel and efficient protocol for the synthesis of biaryls. Tetrahedron Letters, 48(22), 3959-3962.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Huang, X., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
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